

# 2-(2-Chlorophenyl)ethanol chemical properties

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## Compound of Interest

Compound Name: **2-(2-Chlorophenyl)ethanol**

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An In-depth Technical Guide to the Chemical Properties of **2-(2-Chlorophenyl)ethanol**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-(2-Chlorophenyl)ethanol**, also known as 2-Chlorophenethyl Alcohol, is an important chemical intermediate with significant applications in the pharmaceutical, agrochemical, and fragrance industries.<sup>[1]</sup> Its structure, featuring a chlorinated aromatic ring and a primary alcohol functional group, provides a versatile scaffold for synthetic transformations. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its relevance in drug development. The conformational flexibility of this molecule has implications for drug design, as different conformers may exhibit varied binding affinities for target proteins.<sup>[1]</sup>

## Chemical Identity and Physical Properties

**2-(2-Chlorophenyl)ethanol** is a colorless to light yellow liquid.<sup>[2]</sup> The presence of the hydroxyl group imparts moderate polarity, allowing for hydrogen bonding and influencing its solubility in polar solvents.<sup>[3]</sup> Its core physical and chemical properties are summarized below.

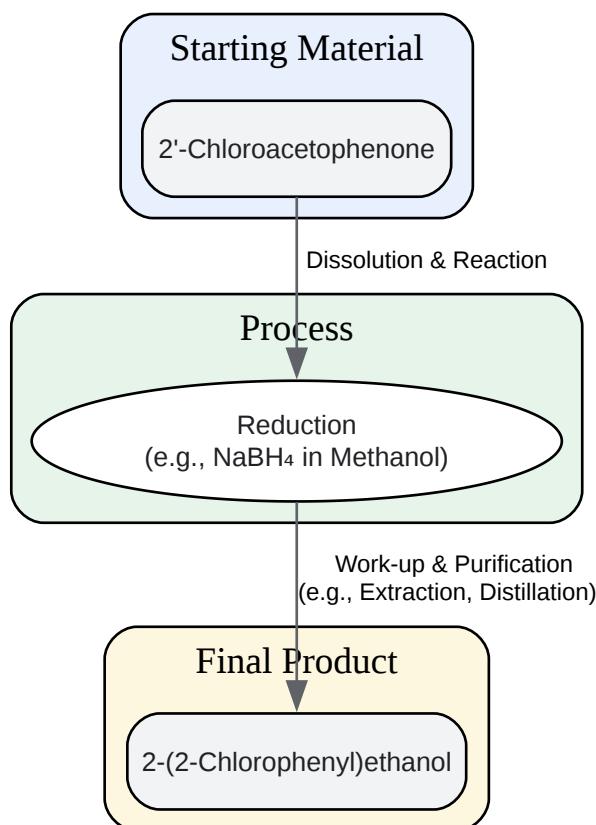
Property	Value	Source(s)
CAS Number	19819-95-5	[4][5]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO	[5][6]
Molecular Weight	156.61 g/mol	[2][5][6]
Appearance	Colorless to Light yellow clear liquid	[2]
Boiling Point	227.5 ± 0.0 °C at 760 mmHg; 130 °C at 12.5 mmHg	[4][7]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[4]
Specific Gravity (20/20)	1.19	[7]
Flash Point	101.1 ± 20.4 °C	[4]
Refractive Index	1.554	[4][7]
LogP	1.95	[4]
Exact Mass	156.034195	[4]

## Synthesis and Manufacturing

While various synthetic routes exist, a common and logical approach for the preparation of **2-(2-Chlorophenyl)ethanol** involves the reduction of a corresponding carbonyl compound, such as 2-(2-chlorophenyl)acetaldehyde or 2'-chloroacetophenone. This transformation can be achieved using standard reducing agents.

## General Synthesis Workflow: Reduction of 2'-Chloroacetophenone

The following workflow illustrates a generalized, high-level process for synthesizing **2-(2-Chlorophenyl)ethanol**. The choice of reducing agent and solvent system is critical for optimizing yield and purity.



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Caption: Generalized synthetic workflow for **2-(2-Chlorophenyl)ethanol**.

Protocol Considerations:

- Choice of Reducing Agent: Sodium borohydride (NaBH<sub>4</sub>) is a mild and selective reagent suitable for reducing ketones to alcohols without affecting the aromatic chloride. More powerful reagents like lithium aluminum hydride (LiAlH<sub>4</sub>) could also be used but require anhydrous conditions and more stringent handling procedures.
- Solvent: Protic solvents like methanol or ethanol are typically used for NaBH<sub>4</sub> reductions.
- Work-up: The reaction is typically quenched with water or dilute acid, followed by extraction of the product into an organic solvent (e.g., ethyl acetate).
- Purification: The crude product is often purified by vacuum distillation to remove impurities and the solvent.

# Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **2-(2-Chlorophenyl)ethanol**.

A. Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups. Attenuated Total Reflectance (ATR) and Vapor Phase IR spectra are available from spectral databases.[\[5\]](#)[\[8\]](#)

- O-H Stretch: A broad absorption band is expected in the region of 3200-3600  $\text{cm}^{-1}$ , characteristic of the alcohol hydroxyl group.
- C-H Stretch ( $\text{sp}^3$ ): Absorptions are expected just below 3000  $\text{cm}^{-1}$  (typically 2850-2960  $\text{cm}^{-1}$ ) for the ethyl chain.
- C-H Stretch ( $\text{sp}^2$ ): Absorptions are expected just above 3000  $\text{cm}^{-1}$  for the aromatic ring.
- C=C Stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600  $\text{cm}^{-1}$  region.
- C-O Stretch: A strong band for the primary alcohol C-O bond is expected around 1050  $\text{cm}^{-1}$ .
- C-Cl Stretch: A band in the fingerprint region, typically 600-800  $\text{cm}^{-1}$ , indicates the carbon-chlorine bond.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy While specific spectral data for **2-(2-Chlorophenyl)ethanol** was not found in the search results, the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals can be predicted based on its structure:

- $^1\text{H}$  NMR:
  - A triplet corresponding to the two protons of the  $-\text{CH}_2\text{-OH}$  group.
  - A triplet corresponding to the two protons of the Ar- $\text{CH}_2\text{-}$  group.
  - A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary with concentration and solvent.

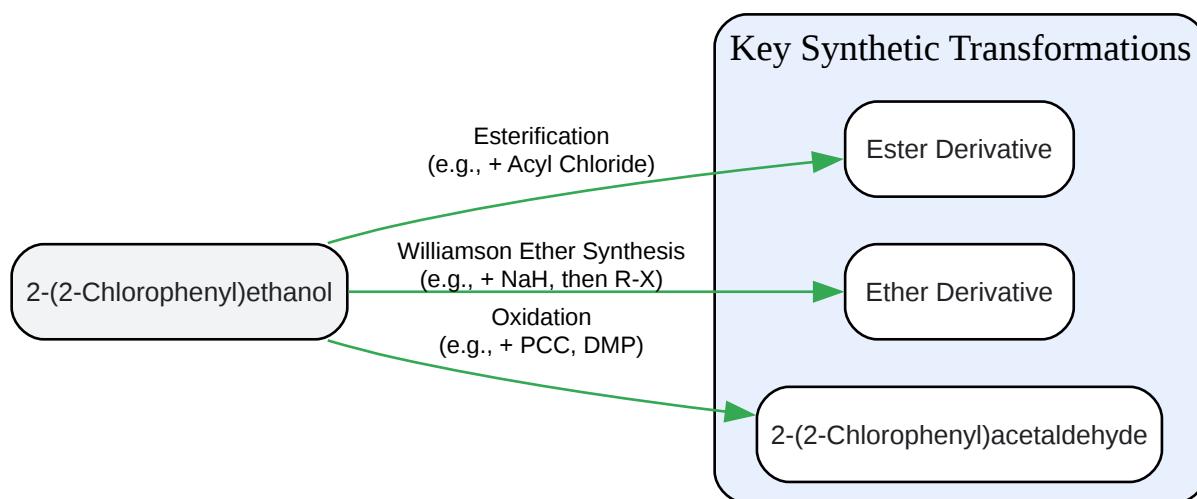
- A complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the four protons on the substituted benzene ring.
- $^{13}\text{C}$  NMR:
  - A signal for the  $-\text{CH}_2\text{-OH}$  carbon.
  - A signal for the  $\text{Ar-CH}_2\text{-}$  carbon.
  - Six distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom being significantly affected.

C. Mass Spectrometry (MS) The electron ionization mass spectrum would be expected to show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  156 and a characteristic  $\text{M}+2$  peak at  $\text{m/z}$  158 with an intensity of about one-third of the  $\text{M}^+$  peak, which is indicative of the presence of a single chlorine atom.<sup>[4]</sup> Key fragmentation patterns would likely include:

- Loss of water ( $\text{H}_2\text{O}$ ) from the molecular ion.
- Cleavage of the C-C bond between the ethyl group and the aromatic ring, leading to characteristic fragments.

## Reactivity and Applications in Drug Development

The chemical reactivity of **2-(2-Chlorophenyl)ethanol** is dominated by its primary alcohol functional group, making it a valuable building block for introducing the 2-chlorophenethyl moiety into larger molecules.<sup>[1]</sup>



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Caption: Key reaction pathways for **2-(2-Chlorophenyl)ethanol**.

A. Role as a Pharmaceutical Intermediate **2-(2-Chlorophenyl)ethanol** serves as an intermediate in the synthesis of a variety of pharmaceuticals.<sup>[1]</sup> Its structure is a precursor to more complex active pharmaceutical ingredients (APIs). The hydroxyl group can be readily converted into other functional groups or used as a handle for coupling reactions, enabling the construction of larger molecular frameworks.

B. Conformational Polymorphism in Drug Design Computational studies highlight that the conformational flexibility of molecules like **2-(2-chlorophenyl)ethanol** can lead to multiple stable conformations.<sup>[1]</sup> These different three-dimensional arrangements can possess distinct bond lengths and angles, resulting in pseudo-resonance structures that coexist.<sup>[1]</sup> This phenomenon is critically important in drug design, as different conformers of a drug candidate can display significantly different binding affinities and selectivities for its biological target.<sup>[1]</sup> Understanding and controlling this conformational behavior is a key aspect of modern medicinal chemistry.

## Safety and Handling

Proper handling of **2-(2-Chlorophenyl)ethanol** is crucial to ensure laboratory safety. It is classified as an irritant.<sup>[9][10]</sup>

### GHS Hazard Information:

- Pictogram: GHS07 (Exclamation Mark)[[7](#)]
- Signal Word: Warning
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
- Precautionary Statements:
  - P264: Wash skin thoroughly after handling.[[7](#)]
  - P280: Wear protective gloves, eye protection/face protection.
  - P302 + P352: IF ON SKIN: Wash with plenty of water.
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.  
Remove contact lenses, if present and easy to do. Continue rinsing.

### Handling and Storage:

- Handling: Use in a well-ventilated area or under a chemical fume hood.[[9](#)] Avoid contact with skin, eyes, and clothing.[[9](#)]
- Storage: Keep the container tightly closed and store in a cool, dark place. Store away from incompatible materials such as strong oxidizing agents.[[9](#)]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[[9](#)] If vapors or aerosols are likely to be generated, a vapor respirator may be necessary.[[9](#)]

### First-Aid Measures:

- Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[9]
- Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention.[9]
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9]
- Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

## Conclusion

**2-(2-Chlorophenyl)ethanol** is a versatile chemical building block with well-defined physical and spectroscopic properties. Its utility as an intermediate is central to its role in the synthesis of pharmaceuticals and other specialty chemicals. For drug development professionals, an understanding of its reactivity, synthetic accessibility, and conformational properties is essential for leveraging this molecule in the design and creation of novel therapeutic agents. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties.

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